4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate is a complex organic compound that features a benzodioxin moiety, a hydrazone linkage, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Hydrazone Formation: The benzodioxin derivative is then reacted with hydrazine hydrate to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for nitro group reduction.
Substitution: Nucleophiles such as alkyl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or antimicrobial properties .
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The benzodioxin moiety could interact with hydrophobic pockets, while the nitrobenzoate ester could form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: A simpler compound with similar structural features.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another derivative with a different functional group.
Benzo-1,4-dioxane: A related compound with a different substitution pattern.
Uniqueness
What sets 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate apart is its combination of a benzodioxin moiety, a hydrazone linkage, and a nitrobenzoate ester.
Properties
Molecular Formula |
C23H17N3O7 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17N3O7/c27-22(17-5-10-20-21(13-17)32-12-11-31-20)25-24-14-15-1-8-19(9-2-15)33-23(28)16-3-6-18(7-4-16)26(29)30/h1-10,13-14H,11-12H2,(H,25,27)/b24-14+ |
InChI Key |
ILAWUGGTQHHZHD-ZVHZXABRSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.